molecular formula C6H12O6 B583686 (3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol CAS No. 478518-56-8

(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol

Cat. No. B583686
M. Wt: 181.148
InChI Key: GZCGUPFRVQAUEE-XWVGIIHOSA-N
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Description

(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, also known as 2,3,4,5-tetrahydroxymethyl-6-hydroxymethyl-413C-oxane, is a chiral tetrol that has been studied for its potential applications in the synthesis of various compounds, as well as its biochemical and physiological effects. This compound is a derivative of the naturally occurring sugar alcohol erythritol and is often used as a starting material in the synthesis of other compounds. It has also been studied for its potential applications in scientific research and laboratory experiments.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

The molecule "(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol" is closely related to structures that have significance in various scientific research applications, particularly in the field of organic chemistry and materials science. Although direct studies on this exact molecule are scarce, insights can be drawn from related compounds and their applications.

  • Synthesis of Oxazine Derivatives : Oxazine and benzoxazine compounds, which can be synthesized through related cyclization reactions involving hydroxymethylated oxane derivatives, serve as key intermediates for producing a wide range of pharmaceuticals, dyes, and polymers. The synthesis of these compounds often involves dehydration and cyclization reactions that are fundamental in medicinal chemistry and materials science (Sainsbury, 1991).

  • Biomass Conversion to Value-added Chemicals : The transformation of biomass-derived furfurals into valuable chemicals, such as furan derivatives, highlights the importance of hydroxymethylated oxane derivatives in sustainable chemistry. These processes are essential for creating renewable sources for fuels, solvents, and polymers, thereby contributing to the development of green chemistry and sustainable materials (Chernyshev et al., 2017).

  • Thermoelectric Materials : Poly(3,4-ethylenedioxythiophene) (PEDOT) based materials, for instance, represent a class of conductive polymers that have been extensively studied for their thermoelectric properties. Research in this area is focused on enhancing the efficiency of PEDOT-based materials for energy conversion applications, indicating the broader potential of hydroxymethylated derivatives in the development of new energy materials (Yue et al., 2012).

  • Analytical and Bioactive Applications : Various studies have also explored the use of hydroxymethylated derivatives for analytical purposes, including the determination of antioxidant activity. These compounds play a crucial role in understanding the oxidative stability and potential health benefits of various substances, showcasing the intersection between organic chemistry and biological applications (Munteanu & Apetrei, 2021).

properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-KAMBVTKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([13C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-galactose-3-13C

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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